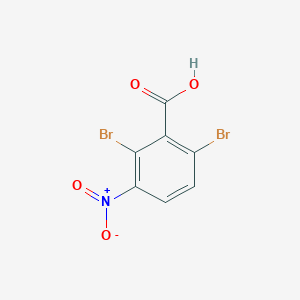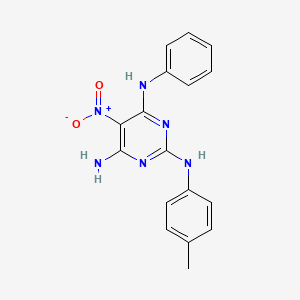
(2E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also features an acryloyl chloride group, which is a reactive functional group commonly used in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride group. The general reaction scheme is as follows:
(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acrylicacid+SOCl2→(E)−3−(1−Ethyl−3−methyl−1H−pyrazol−4−yl)acryloylchloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for the addition of reagents and control of reaction parameters is common in large-scale production.
化学反応の分析
Types of Reactions
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl group can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Polymerization: The compound can undergo polymerization reactions to form polyacryloyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acryloyl chloride group.
Catalysts: Lewis acids, such as aluminum chloride, can be used to catalyze certain reactions involving the compound.
Solvents: Anhydrous solvents, such as dichloromethane and tetrahydrofuran, are commonly used to prevent hydrolysis of the acryloyl chloride group.
Major Products
The major products formed from reactions involving (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride include:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
科学的研究の応用
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用機序
The mechanism of action of (E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride involves the reactivity of the acryloyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The pyrazole ring may also interact with biological targets, such as enzymes and receptors, through non-covalent interactions, influencing their activity and function.
類似化合物との比較
Similar Compounds
(E)-3-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)acryloyl chloride: Similar structure but with a phenyl group instead of an ethyl group.
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylic acid: The precursor to the acryloyl chloride derivative.
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide: An amide derivative formed by the reaction with ammonia or amines.
Uniqueness
(E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl chloride is unique due to the presence of both the pyrazole ring and the acryloyl chloride group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNCHZYAVOJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)
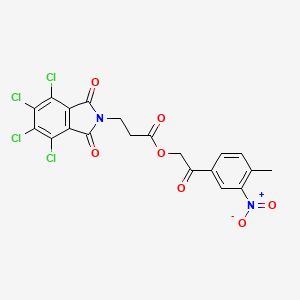
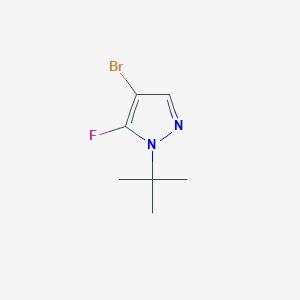
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12468700.png)
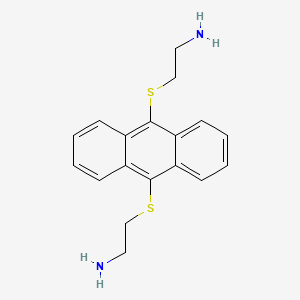

![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-(diethylamino)acetamide](/img/structure/B12468707.png)
![N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
![N-(3-acetylphenyl)-2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12468712.png)
![ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12468720.png)
